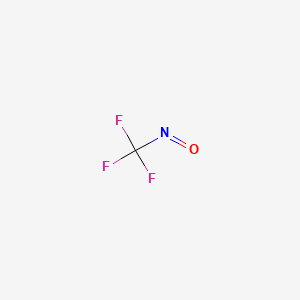

Trifluoronitrosomethane

Übersicht

Beschreibung

Trifluoronitrosomethane is a toxic organic compound characterized by a trifluoromethyl group covalently bound to a nitroso group. It is notable for its distinctive deep blue color, which is unusual for a gas . This compound was first synthesized in 1936 by Otto Ruff and Manfred Giese .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trifluoronitrosomethane can be synthesized through the reaction of trifluoroiodomethane and nitric oxide under ultraviolet light. This reaction yields up to 90% under normal pressure, with a small amount of mercury acting as a catalyst . Another method involves the pyrolysis of nitrosyl trifluoroacetate in a flow of nitrogen monoxide at 190°C, using refluxed perfluorotributylamine as a diluent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the aforementioned synthetic routes provide a basis for potential large-scale production.

Analyse Chemischer Reaktionen

Oxidation and Thermal Decomposition

CF₃NO undergoes oxidation to form trifluoronitromethane (CF₃NO₂) . Key methods include:

-

Photochemical oxidation with nitrogen dioxide (·NO₂) under blue light .

-

Thermal decomposition of intermediates like trifluoroacetyl nitrate .

-

Reaction with ammonia (NH₃) in ether at -115°C , yielding trace CF₃NO₂ alongside hexafluoroazoxomethane and ammonium fluoride .

Thermal Stability :

Cycloaddition Reactions

CF₃NO participates in [2+2] cycloadditions with fluorinated alkenes:

-

With tetrafluoroallene , it forms oxazetidines 13 and 14 (yields up to 43% and 42% , respectively) .

-

Heating oxazetidine 13 with excess CF₃NO converts it to 14 in 82% yield .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CF₂=C=CF₂ | Low temperature | Oxazetidines 13, 14 | 43–82% | |

| N,N-Bistrifluoromethylallenes | Room temperature | Oxazetidines 16 | Varies |

Radical Reactions

CF₃NO acts as a radical initiator in reactions with fluorinated alkenes:

Example :

| Alkene | Radical Type | Stability | Reference |

|---|---|---|---|

| Fluoro-olefins | RN(O)CF₂CXYQ | Stable <0°C |

Photochemical Behavior

-

Gas phase : Photolyzes at 600–700 nm to form dimers like (CF₃)₂NONO .

-

Surface-adsorbed : Photolysis is quenched on alkali halide films (NaCl, KBr) due to vibrational relaxation but occurs on argon films , yielding a photodimer with reduced NO stretching frequency (1,290 cm⁻¹ vs. 1,340 cm⁻¹ for gas phase) .

| Substrate | Irradiation Conditions | Outcome | Reference |

|---|---|---|---|

| Argon film | 600–700 nm, 10–100 K | Photodimer formation | |

| NaCl/KBr film | 600–700 nm, 10–100 K | No photolysis |

Ene Reactions

CF₃NO reacts with alkenes via ene mechanisms , forming N-alkenyl-N-trifluoromethylhydroxylamines .

-

Regioselectivity : Favors bonding to the less substituted carbon of the alkene .

-

Reactivity : Rates vary with alkene substitution (e.g., 2-methylpropene reacts 170x faster than ethylpropene) .

| Alkene | Product | Relative Rate | Reference |

|---|---|---|---|

| 2-MeCH₂CHMe | CF₃N(OH)CH₂CHMe | 170 | |

| EtCH₂CH₂ | CF₃N(OH)CH₂CH₂ | 1.0 |

Reactions with Dienes

CF₃NO reacts with perfluorobutadiene and 3,4-dichloro-hexafluorobut-1-ene , forming complex mixtures of nitrogen-containing adducts .

Dimerization

Wissenschaftliche Forschungsanwendungen

Refrigeration and Dielectric Gases

CF3NO has been proposed as a promising alternative to sulfur hexafluoride (SF6) in dielectric applications due to its lower environmental impact. SF6 is known for its high global warming potential, making CF3NO an attractive substitute in electrical insulation systems and high-voltage applications .

Advantages:

- Lower toxicity compared to SF6.

- Reduced environmental footprint.

Pharmaceutical Uses

Trifluoronitrosomethane has shown potential in pharmaceutical applications, particularly as a reagent in organic synthesis. Its ability to undergo various reactions makes it useful for creating complex molecules.

Case Study:

A study demonstrated the use of CF3NO in synthesizing N-alkenyl-N-trifluoromethylhydroxylamines through ene reactions with olefins. The resulting compounds showed promising biological activity, indicating potential pharmaceutical applications .

Optical Recording Solvent

CF3NO has been investigated as a solvent for optical recording materials. Its properties allow for enhanced performance in optical data storage systems, providing better stability and efficiency compared to traditional solvents .

Data Tables of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Refrigeration | Alternative to SF6 for cooling systems | Lower toxicity, reduced GWP |

| Dielectric Gas | Used in high-voltage electrical insulation | Environmentally friendly |

| Pharmaceutical Synthesis | Reagent for creating complex organic molecules | Versatile reactivity |

| Optical Recording | Solvent for optical data storage materials | Enhanced stability and performance |

Photochemical Synthesis of CF3NO

Research conducted by Hauptfleisch et al. detailed the photochemical synthesis of CF3NO using trifluoroiodomethane (CF3I) and nitrogen dioxide (NO2) under blue light irradiation. This method demonstrated scalability and efficiency, paving the way for industrial applications .

Key Findings:

- The synthesis achieved yields sufficient for practical applications.

- The method was optimized for various reaction conditions.

Reaction with Olefins

In another study, CF3NO was reacted with N-allyl-N-trifluoromethylhydroxylamine at room temperature, leading to the formation of unstable products that indicate its reactivity and potential use in synthesizing novel compounds .

Wirkmechanismus

The mechanism of action of trifluoronitrosomethane involves its ambiphilic nature, which allows it to react with both nucleophilic and electrophilic species. This ambivalence is a strong asset for developing versatile synthetic processes such as aminohydroxylation and hydroxylamination . The compound’s reactivity is influenced by the weak C–N bond and the presence of fluorine substituents .

Vergleich Mit ähnlichen Verbindungen

- Trichloronitrosomethane

- Trifluoronitrosoethylene

Biologische Aktivität

Trifluoronitrosomethane (TFNM), with the chemical formula CF₃NO, is a toxic organic compound characterized by a trifluoromethyl group covalently bonded to a nitroso group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique properties and biological activities. This article delves into the biological activity of this compound, exploring its synthesis, chemical properties, potential applications, and relevant case studies.

TFNM is notable for its distinct deep blue color and relatively high stability compared to other nitroso compounds. The weak C–N bond strength of approximately 39.9 kcal/mol contributes to its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

| Property | Value |

|---|---|

| Molecular Formula | CF₃NO |

| Molecular Weight | 85.03 g/mol |

| Appearance | Deep blue gas |

| C–N Bond Strength | 39.9 kcal/mol |

| Stability | Kinetically stable |

The biological activity of this compound can be attributed to its ability to act as an oxidizing agent and its interaction with various biological molecules. Research indicates that TFNM can participate in reactions that lead to the formation of reactive nitrogen species (RNS), which can modulate cellular signaling pathways and induce oxidative stress in cells .

Case Studies

- Antimicrobial Activity : A study explored the antimicrobial properties of TFNM when incorporated into polymer matrices. The results demonstrated that TFNM exhibited significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The incorporation of TFNM into polymer films enhanced their antimicrobial efficacy due to the sustained release of the compound over time .

- Pharmacological Applications : Research has shown that compounds containing the trifluoromethyl group often exhibit increased lipophilicity and metabolic stability compared to their non-fluorinated counterparts. In one study, derivatives of TFNM were synthesized and tested for their potential as pharmaceutical agents, revealing improved bioavailability and reduced metabolic degradation in liver microsomes .

- Polymer Chemistry : TFNM has been utilized in the synthesis of fluorinated polymers through copolymerization reactions with tetrafluoroethylene. These polymers demonstrated enhanced thermal stability and flame resistance, making them suitable for applications in protective coatings and materials science .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus |

| Pharmacological | Improved bioavailability in drug derivatives |

| Polymer Chemistry | Enhanced thermal stability in copolymers |

Synthesis Methods

This compound can be synthesized through various methods, including photochemical reactions involving trifluoroiodomethane and nitric oxide under UV light, yielding up to 90% efficiency . Other methods include thermal generation using trifluoroacetic acid or nitrosyl trifluoroacetate under controlled conditions .

Table 3: Synthesis Methods for TFNM

| Method | Description | Yield |

|---|---|---|

| Photochemical Reaction | CF₃I + NO under UV light | Up to 90% |

| Thermal Generation | Using trifluoroacetic acid | Varies |

| Pyrolysis | Nitrosyl trifluoroacetate at high temperatures | Good yield |

Eigenschaften

IUPAC Name |

trifluoro(nitroso)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3NO/c2-1(3,4)5-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOMVYSURVZIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=O)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073896 | |

| Record name | Methane, trifluoronitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-99-6 | |

| Record name | Trifluoronitrosomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoronitrosomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trifluoronitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoronitrosomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUORONITROSOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9H4YRQ7XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.